molecular formula C7H5NO B7725056 2-Hydroxybenzonitrile CAS No. 69481-42-1

2-Hydroxybenzonitrile

Cat. No. B7725056
Key on ui cas rn: 69481-42-1
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Patent
US04774331

Procedure details

To a solution of 1.13 ml of boron tribromide in 6 ml of 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution was poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. After washing with methylene chloride, the aqueous layer was acidified with 25 ml of 6N HCl and extracted with ether. The ether layer was extracted with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 147 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl, extracted with ether, and the ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from methylene chloride-petroleum ether to give 943 mg of 2-cyanophenol as white crystals melting at 97°-98° C.
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
941 mg
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].CS[C:20]#[N:21]>ClCCCl>[C:20]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[OH:11])#[N:21] |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
941 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.82 mL
Type
reactant
Smiles
CSC#N
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. on an oil bath for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred at 75°-80° C. for 30 min. on an oil bath
Duration
30 min
WASH
Type
WASH
Details
After washing with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 2N aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to recover 147 mg of phenol
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methylene chloride-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 943 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04774331

Procedure details

To a solution of 1.13 ml of boron tribromide in 6 ml of 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution was poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. After washing with methylene chloride, the aqueous layer was acidified with 25 ml of 6N HCl and extracted with ether. The ether layer was extracted with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 147 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl, extracted with ether, and the ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from methylene chloride-petroleum ether to give 943 mg of 2-cyanophenol as white crystals melting at 97°-98° C.
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
941 mg
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].CS[C:20]#[N:21]>ClCCCl>[C:20]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[OH:11])#[N:21] |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
941 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.82 mL
Type
reactant
Smiles
CSC#N
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. on an oil bath for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred at 75°-80° C. for 30 min. on an oil bath
Duration
30 min
WASH
Type
WASH
Details
After washing with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 2N aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to recover 147 mg of phenol
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methylene chloride-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 943 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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